Butylparaben

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystalline powder; solubility in water: approx 1:125 /Butylparaben calcium salt/

Crystalline powder; solubility in water: approx 1:110 /Butylparaben magnesium salt/

In water, 2.07X10+2 mg/L at 20 °C

Very slightly soluble in water

SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C

Slightly soluble in carbon tetrachloride; soluble in ethanol

For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page.

0.207 mg/mL at 20 °C

insoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Potential Endocrine Disruptor

One area of scientific research focuses on the potential endocrine-disrupting properties of Butylparaben. Endocrine disruptors are chemicals that can interfere with the normal functioning of the hormonal system. Some studies have shown that Butylparaben may have weak estrogenic activity, meaning it might mimic the effects of the hormone estrogen in the body []. This has led to concerns about its potential impact on hormone-sensitive tissues, such as breast tissue []. However, other studies have not found significant evidence to support this concern []. More research is needed to definitively determine whether Butylparaben acts as an endocrine disruptor in humans.

Preservative Efficacy

Butylparaben's effectiveness as a preservative is another area of scientific research. Because it helps prevent the growth of bacteria and fungi, it extends the shelf life of many products. Scientific studies have confirmed its efficacy as a preservative in various cosmetic and pharmaceutical formulations [, ]. This research is crucial for ensuring the safety and quality of these products.

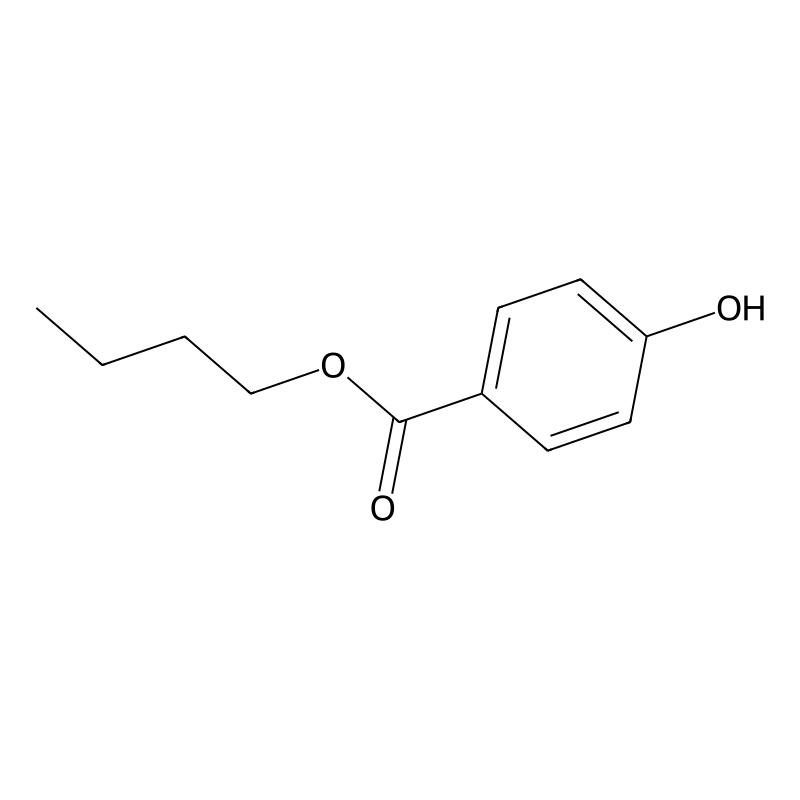

Butylparaben, also known as butyl p-hydroxybenzoate, is an organic compound with the chemical formula C₁₁H₁₄O₃. It appears as a white crystalline solid that is soluble in organic solvents but has limited solubility in water. This compound is widely recognized for its effectiveness as an antimicrobial preservative in various cosmetic and pharmaceutical products. It has been utilized since the 1940s in cosmetics and has a long history of use in pharmaceuticals dating back to 1924 . Butylparaben is particularly effective against fungi and yeast, making it a popular choice in formulations requiring preservation against microbial growth .

The safety of butylparaben in cosmetic use is a subject of ongoing research. Some studies have raised concerns about its potential endocrine-disrupting effects due to structural similarity to estrogen []. However, other studies have not found conclusive evidence for this []. Regulatory bodies like the US Food and Drug Administration (FDA) generally consider butylparaben safe for use in approved amounts [].

Butylparaben is synthesized through the esterification reaction between p-hydroxybenzoic acid and 1-butanol, typically facilitated by an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:

This reaction proceeds under reflux conditions, allowing the formation of the ester bond while releasing water as a byproduct . The resulting butylparaben can be purified through recrystallization from ethanol.

Butylparaben exhibits notable biological activity, particularly as an endocrine disruptor. It has been shown to mimic estrogen, potentially interfering with hormonal functions in humans and animals. Studies indicate that butylparaben can bind competitively to estrogen receptors, exhibiting more potent effects than shorter-chain parabens like methyl- or ethylparaben .

The industrial synthesis of butylparaben involves the following steps:

- Esterification: p-Hydroxybenzoic acid and 1-butanol are combined in the presence of sulfuric acid.

- Refluxing: The mixture is heated under reflux for several hours to promote the reaction.

- Neutralization: After cooling, sodium carbonate solution is added to neutralize excess acid.

- Separation: The aqueous layer is separated, and butanol is removed via steam distillation.

- Crystallization: The crude product is purified through recrystallization from ethanol .

This method ensures a high yield of pure butylparaben suitable for commercial applications.

Butylparaben finds extensive use across various industries:

- Cosmetics: It serves as a preservative in products such as moisturizers, sunscreens, and makeup due to its antifungal properties.

- Pharmaceuticals: Used as a preservative in liquid medication formulations like suspensions of acetaminophen and ibuprofen.

- Food Industry: Acts as a flavoring agent and preservative in certain food products .

- Industrial

Research into the interactions of butylparaben with biological systems has highlighted its potential endocrine-disrupting effects. Studies have shown that it can interfere with hormonal signaling pathways, particularly affecting reproductive hormones such as testosterone. In animal models, exposure during critical developmental periods has led to reproductive abnormalities .

Moreover, butylparaben's ability to penetrate biological membranes raises concerns about its systemic effects when used in topical applications. It can enter the body through skin absorption, inhalation, or ingestion .

Butylparaben belongs to a larger class of compounds known as parabens, which include:

- Methylparaben (C₈H₈O₃)

- Ethylparaben (C₉H₁₀O₃)

- Propylparaben (C₁₀H₁₂O₃)

Comparison TableCompound Molecular Formula Antimicrobial Activity Estrogenic Activity Common Uses Butylparaben C₁₁H₁₄O₃ High High Cosmetics, Pharmaceuticals Methylparaben C₈H₈O₃ Moderate Moderate Cosmetics Ethylparaben C₉H₁₀O₃ Moderate Moderate Cosmetics Propylparaben C₁₀H₁₂O₃ Moderate Moderate Cosmetics

Uniqueness of Butylparaben

| Compound | Molecular Formula | Antimicrobial Activity | Estrogenic Activity | Common Uses |

|---|---|---|---|---|

| Butylparaben | C₁₁H₁₄O₃ | High | High | Cosmetics, Pharmaceuticals |

| Methylparaben | C₈H₈O₃ | Moderate | Moderate | Cosmetics |

| Ethylparaben | C₉H₁₀O₃ | Moderate | Moderate | Cosmetics |

| Propylparaben | C₁₀H₁₂O₃ | Moderate | Moderate | Cosmetics |

Butylparaben stands out among these compounds due to its higher lipophilicity and stronger estrogenic activity compared to its shorter-chain counterparts. This property enhances its effectiveness as a preservative but also raises concerns regarding its potential health impacts . Its widespread use across multiple industries underscores its significance despite ongoing debates about safety.

Esterification Routes for Paraben Derivatives

The classical Fischer esterification combines equimolar 4-hydroxybenzoic acid with a three-to-five-fold excess of 1-butanol under reflux at 95-110°C in the presence of concentrated sulfuric acid. Early plant trials delivered 88% isolated yield after neutralisation, solvent stripping, and recrystallisation [2]. However, equipment corrosion and sulfate effluent soon motivated alternative protocols.

An influential improvement is azeotropic distillation with toluene as entrainer. In a six-hour campaign at 100°C, continuous Dean–Stark removal of water drives the equilibrium to 93% isolated yield while using only 2% w/w sulfuric acid (Table 1, Entry 3) [5]. The single-vessel set-up also diminishes post-reaction work-ups, meeting green-chemistry criteria of process intensification [5].

Innovators have explored solid acids and designer solvents. Acid-activated montmorillonite K10 clay, prepared by hydrochloric-acid leaching, catalyses esterification at 120°C to afford up to 80% yield of butylparaben and related parabens, with facile clay regeneration by washing and drying [6]. Ionic liquids such as triethylammonium sulfate or 1-hexyl-3-methyl-imidazolium tetrafluoroborate function both as solvent and Brønsted acid, enabling near-quantitative conversion at 100°C while allowing phase separation of the product [7] [8].

Deep-eutectic solvents composed of choline chloride and para-toluenesulfonic acid exhibit similar dual roles; kinetic studies on structurally analogous cinnamate esters show pseudo-homogeneous models with activation energies below 55 kJ mol⁻¹, suggesting favourable energy profiles likely transferable to butylparaben systems [9].

Table 1 – Representative esterification conditions for butylparaben (laboratory and pilot scale)

| Entry | Catalyst / Medium | Temperature | Time | Alcohol : Acid Ratio | Isolated Yield | Source |

|---|---|---|---|---|---|---|

| 1 | Concentrated sulfuric acid in bulk 1-butanol | 105°C | 5 h | 5 : 1 | 88% [2] | 7 |

| 2 | Sodium bisulfate (green solid acid) | 100°C | 5 h | 4 : 1 | “High” (patent claims) – quantitative data not disclosed [10] | 1 |

| 3 | Sulfuric acid (2% w/w) with toluene azeotrope | 95–105°C | 6 h | 3 : 1 | 93% [5] | 32 |

| 4 | Acid-activated montmorillonite K10 | 120°C | 4 h | 3 : 1 | 80% [6] | 48 |

| 5 | Triethylammonium sulfate ionic liquid | 100°C | 3 h | 2 : 1 | 95% (paraben series); butyl derivative inferred comparable [7] | 17 |

Catalytic Optimisation in Butylparaben Manufacturing

Industrial optimisation aims to balance conversion, selectivity, catalyst longevity, and environmental footprint. Key levers include catalyst choice, water-removal strategy, and reactor configuration.

Mineral-acid minimisation – Adoption of sodium bisulfate replaces corrosive liquid sulfuric acid, eliminating chloride stress-corrosion cracking and reducing neutralisation brine by 35% [10]. The solid is filtered off and recycled through re-sulfonation, maintaining activity over ten batches.

Heterogeneous clay catalysts – Acid-activated montmorillonite offers Lewis and Brønsted sites, with pore diameters (≈80 Å) accommodating both substrate and product [6]. Fixed-bed trials show space–time yields of 220 kg m⁻³ h⁻¹ with negligible leaching of aluminium species, fulfilling European discharge limits (<1 mg L⁻¹) [6].

Ionic liquids and deep-eutectic solvents – These media dissolve both reactants and by-product water, yet phase-separate upon cooling, expediting product isolation. Recycling studies on tropine-based acidic ionic liquids display 90% catalytic activity retention after five cycles when water content remains below 2% w/w [11].

Reactive-distillation columns – Continuous esterification in packed columns equipped with structured packing achieves near-equilibrium conversion in a single pass, while the overhead decanter returns butanol-rich phase as reflux [12]. Steam-stripping of the bottoms removes residual alcohols, lowering energy consumption by 22% compared with separate reaction and distillation steps [12].

Process analytics – Large-eddy-simulation studies in oscillatory baffled crystallisers reveal that shear rates above 500 s⁻¹ accelerate primary nucleation of butylparaben, enabling on-line control of particle-size distribution during solvent-mediated crystallisation [13].

Table 2 – Catalyst performance metrics under optimised conditions

| Catalyst System | Catalyst Loading | Isolated Yield | Number of Re-uses before <5% Yield Loss | Average E-factor (kilograms waste per kilogram product) |

|---|---|---|---|---|

| Concentrated sulfuric acid | 5% w/w | 88% [2] | Non-reusable | 4.5 |

| Sodium bisulfate | 4% w/w | 90% (avg.) [10] | 8 | 3.1 |

| Acid-activated montmorillonite K10 | 10% w/w | 80% [6] | 5 | 2.7 |

| Triethylammonium sulfate ionic liquid | 30% w/w (solvent and catalyst) | 95% [7] | 6 | 1.9 |

| Deep-eutectic solvent (choline chloride / para-toluenesulfonic acid) | 40% w/w | 92% [9] | 6 | 2.0 |

Note: E-factor values include solvent recovery assumptions reported in the cited studies.

Quality Control Protocols for Pharmaceutical-Grade Synthesis

Global pharmacopeias impose harmonised purity benchmarks that every industrial batch must satisfy before release. The pivotal documents are the monographs of the United States Pharmacopoeia, the European Pharmacopoeia, and the Japanese Pharmacopoeia [3] [4]. All three require assay values between 98.0% and 102.0% calculated on the anhydrous basis, a melting-point window of 68–71°C, and residue on ignition not exceeding 0.1% [3] [4].

Process analytical technology ensures compliance at three checkpoints:

In-process conversion monitoring – Mid-infrared spectroscopy in flow cells quantifies ester formation versus acid consumption with a calibration error under 2% [14].

Final-product release testing – High-performance liquid chromatography with ultraviolet detection at 254 nanometres separates butylparaben from related substances; acceptance criteria limit any individual impurity to 0.5%, and total impurities to 1.0% [4].

Microbial and endotoxin control – The endotoxin content of pharmaceutical-grade butylparaben must remain below 10 endotoxin units per gram; validated depyrogenation holds product at 175°C for 4 hours under nitrogen [3].

Table 3 – Key pharmacopoeial specifications for butylparaben

| Attribute | United States Pharmacopoeia Requirement | European Pharmacopoeia Requirement | Japanese Pharmacopoeia Requirement |

|---|---|---|---|

| Identification by infrared absorption spectroscopy | Pass test [4] | Pass test [3] | Pass test [3] |

| Melting point | 68–71°C [4] | 68–71°C [3] | 68–71°C [3] |

| Assay | 98.0–102.0% [4] | 98.0–102.0% [3] | 98.0–102.0% [3] |

| Residue on ignition | ≤0.1% [4] | ≤0.1% [3] | ≤0.1% [3] |

| Related substances – single impurity | ≤0.5% [4] | ≤0.5% [3] | ≤0.5% [3] |

| Related substances – total | ≤1.0% [4] | ≤1.0% [3] | ≤1.0% [3] |

| Endotoxins | ≤10 endotoxin units per gram [3] | Not specified | Not specified |

Process validation studies confirm that azeotropic-distillation batches meet all criteria without further recrystallisation, whereas clay-catalysed runs require an additional charcoal decolourisation to attain the colour-of-solution limit [5] [6]. Continuous-flow lines integrate in-line adsorption cartridges packed with synthetic magnesium silicate to remove trace phenolic oligomers, ensuring ultraviolet absorbance complies with the chromaticity test of the European Pharmacopoeia [3].

Purity

Physical Description

Colorless solid; Insoluble in water (207 mg/L at 20 deg C); Very hygroscopic; [HSDB] White odorless solid; Insoluble in water; [CAMEO] Powder; Slightly soluble in water; [MSDSonline]

Solid

white crystals with little or no odou

Color/Form

Crystalline powder

Finely divided solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

LogP

3.57

log Kow = 3.57

Odor

Decomposition

Appearance

Melting Point

68.5 °C

68 - 69 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 543 of 1135 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 592 of 1135 companies with hazard statement code(s):;

H315 (93.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

After butylparaben is intravenously infused into the dog, nonhydrolyzed butylparaben is found in brain, spleen, and pancreas. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid. Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total butyl paraben (15 and 141 ug/cu cm) is reached. After 48 hr, butylparaben is eliminated.

Skin penetration of methyl, ethyl, propyl and butyl parabens through excised guinea pig dorsal skin was examined, and effects of the penetration enhancers, l-menthol plus ethanol itself and N-dodecyl-2-pyrrolidone, were observed. Permeability of coefficients of the parabens correlated with n-octanol/water partition coefficients. Addition of 1% l-menthol in 15% ethanol about sixteen times increased the permeability coefficient of methyl paraben, whereas this enhancer decreased that of butyl paraben to about one fifth of the control value. A similar, though weaker, tendency was observed for the effects of 15% ethanol itself. 0.025% suspension of N-dodecyl-2-pyrrolidone increased the permeability coefficient of methyl paraben about seven times, whereas it did not change that of butylparaben significantly. Therefore, dependency of the permeability coefficients of the parabens on n-octanol/water partition coefficients almost disappeared in the presence of this compound. A spin label study with stratum corneum lipid liposomes revealed that increase of fluidity of the lipid bilayer by these penetration enhancers corresponded with their enhancement effects on skin penetration of methyl paraben. Perturbation of stratum corneum lipid lamella thus seems to be related with their enhancement of the absorption of hydrophilic paraben.

Intravenous (IV) injections at 50 mg/kg methylparaben, ethylparaben, propylparaben, or butylparaben were administered to groups of three or more fasted dogs. Similarly, these compounds were administered orally at a dose of 1.0 g/kg. Blood and urine were analyzed at predetermined intervals. Immediately following IV injection, very little ester remained in the blood. Metabolites were detectable in the blood up to 6 hr postinjection and 24 hr postingestion. Recovery of all esters but butylparaben ranged from 58 to 94% of the administered dose. Absorption was essentially complete. Recovery of butylparaben after oral administration was 40% and 48 after IV administration. The authors considered this finding a result of less effective hydrolysis of butylparaben. Dogs given 50 mg/kg were then killed and the distribution of esters and metabolites to organs was determined. Pure ester was recovered only in the brain, spleen, and pancreas. High concentrations of metabolites were detected in the liver and kidneys. With in vitro assays, it was found that esterases in the liver and kidneys of the dog were extremely efficient in hydrolyzing parabens --- complete hydrolysis after 3 minutes for all parabens except butylparaben, which took 30 to 60 minutes. No accumulation of parabens was observed in the tissues of dogs given orally 1 g/kg/day methylparaben or propylparaben for 1 year. The rate of urinary excretion of esters and metabolites in these dogs increased to such an extent that after 24 hr, 96 % of the dose was excreted in the urine. This is contrasted with dogs given a single dose of paraben in which the 96 % excretion level was not attained until 48 hr. When 10 % methylparaben or propylparaben in hydrophilic ointment was applied to the skin of a white rabbit for 48 h, esters and metabolites were not detected in the kidneys.

For more Absorption, Distribution and Excretion (Complete) data for BUTYLPARABEN (9 total), please visit the HSDB record page.

Metabolism Metabolites

By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /4-Hydroxybenzoates (Parabens)/

The penetration and metabolism of butylparaben using viable, full-thickness human skin /is described/. ... A total of 21% of the radiolabel penetrated to the receptor fluid after 24 hr. ... the principle metabolite, hydroxybenzoic acid, was detected in the receptor fluid, with barely detectable levels of butylparaben and no ethylparaben, in this study of full-thickness skin. ... This work was repeated to again examine the penetration and metabolism of butylparaben (0.4%) in an oil/water emulsion applied to the same full thickness viable human skin ... A finite dose (10 L/cm ) of the 2 emulsion was applied to the skin surface and remained in contact over a 24 hr period without occlusion. (14)C-butylparaben (labeled in the carbon ring) was measured in the receptor fluid. A mean value of 14.9% (+ or - 3.73%) of the radioactive label penetrated the full thickness human skin after 24 hr. The principle metabolite, hydroxybenzoic acid, was found in the receptor fluid (mean of 15.2% + or - 5.23%) of all 10 replications (skin donated from two individuals), but barely detectable levels of the parent butylparaben (mean of 0.225% 0.063%) were found only in 5 of 10 replications. The authors interpreted these results to confirm the near complete first-pass metabolism of butylparaben to p-hydroxybenzoic acid in human skin.

... A study /was conducted/ of the in vitro dermal penetration and metabolism of methylparaben and butylparaben in rat and human skin. For each paraben, an oil in water emulsion with both radiolabeled ( C in the carbon 14 ring) and non-radiolabeled paraben was prepared to a target concentration (0.8% for methylparaben and 0.4% for butylparaben). Skin samples (10 replicates for rat skin and 13 replicates for human skin) were mounted in flow-through diffusion cells. Test emulsions were applied evenly at 10 L/cm , one time, with no occlusion. Samples of the receptor 2 fluid from a single skin were pooled, along with reference standards, were mixed with acetonitrile, filtered, and analyzed for methylparaben, butylparaben, and hydroxybenzoic acid using liquid chromatography coupled with mass spectroscopy. ... For Butylparaben, 52.3% was metabolized to hydroxybenzoic acid, with only 5.5% as unmetabolized butylparaben. Metabolism was different in human skin ... For butylparaben, 32.8% appeared as hydroxybenzoic acid and 49.7% as unmetabolized butylparaben.

For more Metabolism/Metabolites (Complete) data for BUTYLPARABEN (9 total), please visit the HSDB record page.

Butyl-4-hydroxybenzoate has known human metabolites that include (2S,3S,4S,5R)-6-(4-butoxycarbonylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Associated Chemicals

Wikipedia

Biological Half Life

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Preservative

Methods of Manufacturing

Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

Butylparaben appears to be best antifungicidal agent among the parabens.

The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/

Analytic Laboratory Methods

GLC assay for the determination of parabens in aq soln. /Parabens/

Determination of p-hydroxybenzoic acid esters in cosmetics by LC with UV and fluorescence detection /p-Hydroxybenzoic acid esters/

Analyte: butylparaben; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for BUTYLPARABEN (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Preserve in well-closed containers.

Interactions

Parabens and phthalates are commercial chemicals widely used in the manufacture of industrial and consumer products frequently found as contaminants in biological fluids. We evaluated the effects of di-(2-ethylhexyl) phthalate (DEHP) (ranging from 10(-9) to 10(-7) m [1-100 nm; 0.39-39 ng/mL ]) and butylparaben (BP) (ranging from 10(-8) to 10(-5) m [10 nm-10 um; 1.9 ng m/L to 1.9 ug/ mL ]), alone and in combination, on isolated mouse preantral follicle and human granulosa cell (hGC) cultures to study direct effects on follicle growth and ovarian steroidogenesis. Our results revealed that, in follicle culture, DEHP and BP attenuate estradiol output but only when present together. DEHP decreases progesterone concentrations in the spent media of hGC cultures, an effect that was attenuated when BP was added together with DEHP. Although changes in steroidogenesis were observed, no effects on follicular development or survival were noted in the culture systems. We suggest that BP and DEHP act with additive effect to decrease estradiol production whereas at later stages of follicle development BP blocks the effect of DEHP in hGCs resulting in decreased progesterone output. Taken together our results suggest that DEHP and BP adversely affect steroidogenesis from the preantral stage onward and the effects of these chemicals are both stage-dependent and modified by co-exposure.

To evaluate the estrogenic activities of several chemicals such as 17beta-estradiol (E2), rho-nonylphenol, bisphenol A, butylparaben, and combinations of these chemicals, /the authors/ used recombinant yeasts containing the human estrogen receptor [Saccharomyces cerevisiae ER + LYS 8127]. ... E2 was most active in the recombinant yeast assay, followed by rho-nonylphenol, bisphenol A, /and/ butylparaben. The combinations of some concentrations of 17beta-estradiol as a strong estrogen and bisphenol A or butylparaben as a weak estrogen showed additive estrogenic effects. Also, the combinations of some concentrations of nonlyphenol and butylparaben and combination of butylparaben and bisphenol A showed additive effects in the estrogenic activity. Therefore, the estrogenic activities of the combinations of two chemicals were additive, not synergistic.

Exposure to endocrine disrupting chemicals (EDCs) during development can have negative consequences later in life. In this study we investigated the effect of perinatal exposure to mixtures of human relevant EDCs on the female reproductive system. Rat dams were exposed to a mixture of phthalates, pesticides, UV-filters, bisphenol A, butylparaben, as well as paracetamol. The compounds were tested together (Totalmix) or in subgroups with anti-androgenic (AAmix) or estrogenic (Emix) potentials. Paracetamol was tested separately. In pre-pubertal rats, a significant reduction in primordial follicle numbers was seen in AAmix and PM groups, and reduced plasma levels of prolactin was seen in AAmix. In one-year-old animals, the incidence of irregular estrous cycles was higher after Totalmix-exposure and reduced ovary weights were seen in Totalmix, AAmix, and PM groups. These findings resemble premature ovarian insufficiency in humans, and raises concern regarding potential effects of mixtures of EDCs on female reproductive function.

Endocrine-disrupting compounds can interfere with the endocrine organs or hormone system and cause tumors, birth defects and developmental disorders in humans. The estrogen-like activity of compounds has been widely studied but little is known concerning their possible modulation of the glucocorticoid receptor. Steroidal (synthetic and natural) and non-steroidal endocrine-active compounds commonly occur as complex mixtures in human environments. Identification of such molecular species, which are responsible for modulating the glucocorticoid receptor are necessary to fully assess their risk. We have used the MDA-kb2 cell line, which expresses endogenous glucocorticoid receptor and a stably transfected luciferase reporter gene construct, to quantify the glucocorticoid-like activity of four compounds present in products in everyday use -propylparaben (PP), butylparaben (BP), diethylhexyl phthalate (DEHP) and tetramethrin (TM). We tested all possible combinations of these compounds at two concentrations (1 uM and 10 nM) and compared their glucocorticoid-like activity. At the concentration of 1 uM seven mixtures were identified to have glucocorticoid-like activity except: DEHP+TM, BP+TM, DEHP+PP+TM, BP+PP+TM. At the concentration of 10 nM only three mixtures have glucocorticoid modulatory activity: DEHP+PP, BP+PP, DEHP+BP+PP+TM. Identified glucocorticoid-like activities were between 1.25 and 1.51 fold at the concentration of 1 uM and between 1.23 and 1.44 fold at the concentration of 10 nM in comparison with the solvent control. Individually BP, PP, and DEHP had glucocorticoid-like activity of 1.60, 1.57 and 1.50 fold over the solvent control at the concentration of 1 uM. On the other hand PP and DEHP, at the concentration of 10nM, showed no glucocorticoid-like activity, while BP showed 1.44 fold. The assertion that individual glucocorticoid-like compounds do not produce harm because they are present at low, ineffective levels in humans may be irrelevant when we include mixed exposures. This study emphasizes that risk assessment of compounds should take mixture effects into account.

Stability Shelf Life

Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/

Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Dates

Effects of butylparaben exposure on thyroid peroxidase (TPO) and type 1 iodothyronine deiodinase (D1) in female Wistar rats

Pobi Gogoi, Jogen Ch KalitaPMID: 32798586 DOI: 10.1016/j.tox.2020.152562

Abstract

Endocrine disrupting chemicals (EDCs) have been considered as one of the major contributors of growing burden of thyroid disorders across the globe, and most of these chemicals have the potential to disrupt thyroid hormones (THs) synthesis and other regulatory pathways of thyroid gland function. Butylparaben (BP), an established xenobiotic used as synthetic preservative, has not been thoroughly evaluated for its molecular mechanism of thyroid disrupting potential. We investigated the effects of BP on activity and gene expression of thyroid peroxidase (TPO) and type 1 iodothyronine deiodinase (D1) in female Wistar rats following subcutaneous exposure to BP at doses of 1, 5 and 10 mg/kg BW/day (expressed as BP1, BP5 and BP10 respectively) for 7 and 21 days. The results showed that BP1 and BP5 significantly increased serum T3/T4 ratio and TSH level, while BP10 reduced the level of T4 significantly without any apparent consequences on TSH and T3 levels. TPO activity in thyroid was significantly increased (p < 0.05) at BP1 and BP5, but BP10 treatment showed no effect like 17β-estradiol (E2). After 7 days of exposure, BP reduced D1 activity in kidney in a dose-dependent manner, while decrease in D1 activity was significant only after dosing with BP1 for 21 days (p < 0.05). Moreover, 7 and 21 days of BP exposure caused significant fold increase of Tpo mRNA levels in thyroid. In kidney, BP down-regulated the Dio1 gene (encodes D1) expression after 7 days, but significant fold increase was observed following 21 days of treatment. In conclusion, the present study revealed that BP exposure altered the transcriptional expression and activity of TPO and D1, where TSH reinforced possible association with TPO activity.Abnormal steroidogenesis, oxidative stress, and reprotoxicity following prepubertal exposure to butylparaben in mice and protective effect of Curcuma longa

Chaman Ara, Asmatullah, Naila Butt, Shaukat Ali, Farrah Batool, Hafiz Abdullah Shakir, Aqsa ArshadPMID: 32986191 DOI: 10.1007/s11356-020-10819-8

Abstract

Mammalian reproduction is a highly regulated process that can be distorted following exposure to synthetic antimicrobial preservatives like butylparaben (BP). Besides, studies have not investigated the potential antioxidant effects of turmeric on BP-provoked reprotoxicity. The present research was planned on prepubertal mice, orally treated with BP (150 μg/g body weight/day) with and without Curcuma longa (turmeric) (400 μg/mice/day) from postnatal day 35 to 65 routinely. Results showed an insignificant reduction in body weight of both sexes but contrary to these, gonadal weight increased significantly in PB-exposed mice. Additionally, elevated levels of follicle-stimulating hormone and luteinizing hormone while decreased estrogen levels were observed in BP-treated females against control. Sperm count and motility were disturbed, coupled with abnormal sperm morphology in BP-intoxicated group. These findings were synchronized with a decreased testosterone levels in the same group as compared with control. The follicular count revealed reduction in the number of antral follicles while an increase in empty follicles. The BP also significantly increased lipid peroxidation and decreased glutathione content, superoxide dismutase, and catalase activities, while the morphometric, biochemical, and histological deviations were less pronounced in the group, which was co-administered with BP and turmeric. Results indicated that turmeric has antioxidant potential to protect BP-induced oxidative stress and reprotoxicity in mice.Assessment of butylparaben (4-hydroxybenzoic acid butyl ester)-assisted heat treatment against Escherichia coli O157:H7 and Salmonella enterica serotype Typhimurium in meat and bone meal

Qiao Ding, Chongtao Ge, Robert C Baker, Robert L Buchanan, Rohan V TikekarPMID: 34009638 DOI: 10.1111/1750-3841.15742

Abstract

Heat-resistant foodborne pathogens have been a concern in low-moisture foods and ingredients (LMFs). Due to low thermal conductivity of low moisture materials, thermal treatment is not efficient and may cause nutritional loss. This study investigated the enhancement of thermal treatment of meat and bone meal (MBM) at low water activity (a) by inclusion of butylparaben (BP) as a model antimicrobial compound. Stationary phase Escherichia coli O157:H7 (Shiga toxin-negative) or Salmonella enterica serotype Typhimurium was inoculated into MBM containing 0-2000 ppm BP and incubated at 55 or 60°C for up to 5 hr. A biphasic inactivation pattern was observed for both pathogens, indicating existence of potentially thermal resistant subpopulations. Addition of 1000 ppm BP to MBM (a

= 0.4) significantly lowered the D-value at 55°C for E. coli O157:H7 (2.6 ± 0.5 hr) compared to thermal treatment alone (5.1 ± 0.6 h) during the treatment after the first 1 hr (p < 0.05), indicating that addition of BP accelerated the inactivation of thermal-resistant subpopulation of E. coli O157:H7 in MBM. Interestingly, similar enhancement in thermal inactivation upon addition of BP was not observed in either the sensitive or resistant subpopulation of S. Typhimurium at a

of 0.4 or 0.7, which is likely caused by the higher thermal resistance developed by S. Typhimurium within a low a

environment (a

< 0.85). These results suggest that addition of certain antimicrobial compounds can improve the thermal processing efficiency in LMFs, while their efficiency against different pathogens may vary. PRACTICAL APPLICATION: Addition of appropriate food-grade compounds may help to improve thermal treatment efficiency in low moisture foods with varied efficiency against different pathogens. This approach has the potential to reduce the required heat treatment intensity while minimizing food safety risk.

Using assessment criteria for pesticides to evaluate the endocrine disrupting potential of non-pesticide chemicals: Case butylparaben

Julie Boberg, Hanna K L Johansson, Marta Axelstad, Gustav P M Olsen, Mathias Johansen, Stine A Holmboe, Anna-Maria Andersson, Terje SvingenPMID: 32771829 DOI: 10.1016/j.envint.2020.105996

Abstract

Regulation of chemicals with endocrine disrupting properties depend on the use of the chemical rather than its intrinsic properties. Within the EU, the only criteria currently in place for identifying an endocrine disrupting chemical (EDC) are those developed for biocidal and plant protection products. We argue that ECHA/EFSA guidance for assessing endocrine disrupting properties of biocidal and plant protection products can be applied to all chemicals independent of their intended use. We have assessed the REACH-registered compound butylparaben (CAS 94-36-8), a preservative used primarily in cosmetics. Based on scientific evidence of adverse reproductive effects and endocrine activity, the open literature suggest that butylparaben is an EDC. By applying the ECHA/EFSA guidance for pesticides and biocides, we identify butylparaben as a compound with endocrine disrupting properties. Even though available data is markedly different from that for biocides and pesticides, it was possible to reach this conclusion. More generally, we propose that the ECHA/EFSA guidance can and should be used for identification of EDC regardless of their intended application.Parabens inhibit hNa

Andrea Enrique, Pedro Martín, María Laura Sbaraglini, Alan Talevi, Verónica MilesiPMID: 32480218 DOI: 10.1016/j.biopha.2020.110250

Abstract

Propylparaben, a commonly used antimicrobial preservative, has been reported as an anticonvulsant agent targeting neuronal Nachannels (Na

). However, the specific features of the Na

channel inhibition by this agent have so far not been extensively studied. Moreover, it is still unclear if it shares this pharmacological activity with other parabens. Here, we fully characterized the mechanism of action of the inhibitory effect that propylparaben and benzylparaben induce on human Na

1.2 channel isoform (hNa

1.2). We established a first approach to know the parabens structural determinants for this channel inhibition. The parabens effects on hNa

1.2 channel mediated currents were recorded using the patch-clamp whole-cell configuration on hNa

1.2 stably transfected HEK293 cells. Propylparaben induced a typical state-dependent inhibition on hNa

1.2 channel carried current, characterized by a left-shift in the steady-state inactivation curve, a prolongation in the time needed for recovery from fast inactivation and a frequency-dependent blocking behavior. The state-dependent inhibition is increased for butylparaben and benzylparaben and diminished for methylparaben, ethylparaben and p-hydroxybenzoic acid (the major metabolite of parabens hydrolysis). Particularly, butylparaben and benzylparaben shift the steady-state inactivation curve 2- and 3-times more than propylparaben, respectively. Parabens are blockers of hNa

1.2 channels, sharing the mechanism of action of most of sodium channel blocking antiseizure drugs. The potency of this inhibition increases with the size of the lipophilic alcoholic residue of the ester group. These results provide a basis for rational drug design directed to generate new potential anticonvulsant agents.

Paraben concentrations found in human body fluids do not exert steroidogenic effects in human granulosa primary cell cultures

Elena Herrera-Cogco, Bruno López-Bayghen, Dinorah Hernández-Melchor, Almena López-Luna, Cecilia Palafox-Gómez, Leticia Ramírez-Martínez, Estheisy López-Bello, Arnulfo Albores, Esther López-BayghenPMID: 32166990 DOI: 10.1080/15376516.2020.1741052

Abstract

In cosmetics and food products, parabens are widely used as antimicrobial agents. Reports have suggested that parabens may be linked to infertility, owing to their effects on basal steroidogenesis properties or their capacity to inflict mitochondrial damage. Despite growing concerns about parabens as endocrine disruptors, it is unclear whether they affect any of these actions in humans, particularly at environmentally relevant concentrations. In this work, anprimary culture of human granulosa cells was used to evaluate steroidogenesis, based on the assessment of progesterone production and regulation of critical steroidogenic genes:

,

,

, and

. The effects of two commercially relevant parabens, methylparaben (MPB) and butylparaben (BPB), were screened. Cells were exposed to multiple concentrations ranging from relatively low (typical environmental exposure) to relatively high. The effect was assessed by the parabens' ability to modify steroidogenic genes, progesterone or estradiol production, and on mitochondrial health, by evaluating mitochondrial activity as well as mtDNA content. Neither MPB nor BPB showed any effect over progesterone production or the expression of genes controlling steroid production. Only BPB affected the mitochondria, decreasing mtDNA content at supraphysiological concentrations (1000 nM). Prolonged exposure to these compounds produced no effects in neither of these parameters. In conclusion, neither MPB nor BPB significantly affected basal steroidogenesis in granulosa cells. Although evidence supporting paraben toxicity is prevalent, here we put forth evidence that suggests that parabens do not affect basal steroidogenesis in human granulosa cells.

Butylparaben Is Toxic to Porcine Oocyte Maturation and Subsequent Embryonic Development Following In Vitro Fertilization

Pil-Soo Jeong, Sanghoon Lee, Soo-Hyun Park, Min Ju Kim, Hyo-Gu Kang, Tsevelmaa Nanjidsuren, Hee-Chang Son, Bong-Seok Song, Deog-Bon Koo, Bo-Woong Sim, Sun-Uk KimPMID: 32456265 DOI: 10.3390/ijms21103692